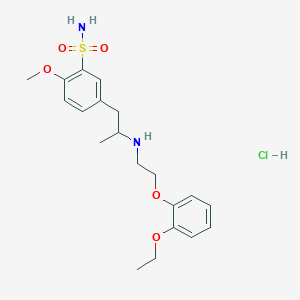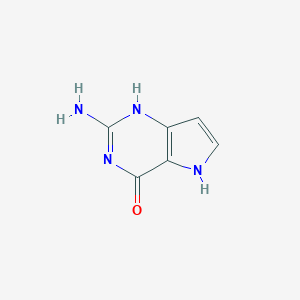
9-Deazaguanine
Overview
Description
9-Deazaguanine is a nucleoside analog that exhibits potent inhibitory activity against purine nucleoside phosphorylase (PNP). It is a crucial synthetic intermediate in the production of nucleosides, nucleotides, and other biologically active compounds. The chemical formula of this compound is C6H6N4O, and it is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of 9-Deazaguanine is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
This compound is a nucleoside analog and acts as a potent inhibitor of purine nucleoside phosphorylase (PNP) . It is believed to act as a competitive inhibitor of guanine in the formation of nucleic acid structures . Additionally, it is thought to interfere with guanine binding to proteins and other molecules .
Biochemical Pathways
This compound affects the purine salvage pathway by inhibiting the enzyme HGPRT . This disruption can lead to changes in nucleic acid structure formation and disrupt guanine-protein binding . Furthermore, it may impede DNA and RNA replication .
Result of Action
The inhibition of HGPRT by this compound can lead to a disruption in nucleic acid structure formation and guanine-protein binding . This may result in the impediment of DNA and RNA replication .
Action Environment
Biochemical Analysis
Biochemical Properties
9-Deazaguanine is known to interact with purine nucleoside phosphorylase (PNP), acting as a potent inhibitor . It’s also a crucial synthetic intermediate in the production of nucleosides, nucleotides, and other biologically active compounds . The interaction between this compound and PNP is believed to be competitive .
Cellular Effects
It’s postulated to hinder nucleic acid structure formation and disrupt guanine-protein binding . Furthermore, it may impede DNA and RNA replication .
Molecular Mechanism
The exact mechanism of action of this compound remains incompletely understood. It’s believed to act as a competitive inhibitor of guanine in the formation of nucleic acid structures . Additionally, it’s thought to interfere with guanine binding to proteins and other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deazaguanine involves several steps. One common method includes the reaction of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then subjected to reduction and further reactions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing costs. An improved method involves the use of specific reaction conditions and catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 9-Deazaguanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common
Common Reagents and Conditions: Common reagents used in these reactions include dimethylformamide dimethyl acetal (DMF-DMA), reducing agents like sodium dithionite, and various catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as methylated and other substituted forms .
Scientific Research Applications
9-Deazaguanine has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the production of nucleosides and nucleotides.
Biology: It serves as a tool to study nucleic acid structure and function.
Medicine: It is investigated for its potential as an antiviral and antineoplastic agent.
Industry: It is used in the synthesis of biologically active compounds and as an inhibitor in various biochemical assays
Comparison with Similar Compounds
Guanine: A fundamental base in DNA and RNA, similar in structure but with different inhibitory properties.
7-Methylguanine: Another nucleoside analog with potential anticancer properties.
1-Methyl-9-deazaguanine: A derivative of 9-Deazaguanine with specific inhibitory activities
Uniqueness: this compound is unique due to its potent inhibitory activity against purine nucleoside phosphorylase and its role as a synthetic intermediate in the production of various biologically active compounds. Its ability to act as a competitive inhibitor of guanine sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPRJYSJODFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216202 | |
| Record name | 9-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-58-9 | |
| Record name | 9-Deazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deazaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 65996-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Deazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65996-58-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-DEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 9-Deazaguanine?
A1: this compound acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP). [, , , , , ] PNP plays a crucial role in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. [] By inhibiting PNP, 9-DG disrupts purine metabolism, ultimately impacting DNA synthesis and cellular processes, particularly in rapidly dividing cells like T-cells and cancer cells. [, , ]
Q2: How does this compound's inhibition of PNP affect T-cell function?
A2: Inhibition of PNP by 9-DG leads to the accumulation of deoxyguanosine and a decrease in deoxyguanosine triphosphate (dGTP) levels, particularly in T-cells. [] This depletion of dGTP selectively inhibits T-cell proliferation and function, making 9-DG a potential immunosuppressive agent. [, , ]
Q3: What downstream effects on gene expression have been observed in leukemia cells treated with this compound and its derivatives?
A3: Studies on leukemia cells treated with this compound derivatives observed altered expression of genes involved in apoptosis and purine metabolism. Notably, a significant decrease in the expression of the PNP gene was observed. [] Additionally, downregulation of pro-apoptotic genes, caspase-3 and p53, was observed in specific leukemia cell lines (HL-60 and MOLT-4) after treatment. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H7N5O, and its molecular weight is 193.18 g/mol.
Q5: Are there any specific spectroscopic data available for this compound?
A5: Yes, resonance Raman spectroscopy has been utilized to elucidate the solution structure, protonation states, and predominant tautomers of this compound and its hypoxanthine analogue, 9-deazahypoxanthine (9DAH), at different pH levels. [] These findings provide valuable insights into the molecular behavior of these compounds under physiological conditions.
Q6: How do structural modifications of the this compound scaffold affect its inhibitory activity against PNP?
A6: Numerous studies have investigated the structure-activity relationships of this compound derivatives.
Q7: What is the significance of the flexible loop in the PNP enzyme for this compound binding?
A7: The flexible loop in the PNP enzyme plays a crucial role in substrate binding and catalysis. [] Studies utilizing site-directed mutagenesis, stop-flow kinetics, chemical modification, and NMR experiments revealed that the conserved Ser73 and Tyr74 residues within this loop are essential for the binding of this compound and other substrates. [] The loop undergoes conformational changes upon substrate binding, suggesting its involvement in optimizing the active site for catalysis. []
Q8: Have computational methods been employed in the development of this compound-based PNP inhibitors?
A8: Yes, computer-aided molecular modeling (CAMM) has been instrumental in the design of potent this compound-based PNP inhibitors. [, ] By leveraging X-ray crystallographic data of PNP-inhibitor complexes, researchers can visualize interactions within the active site. This information guides the design of novel analogues with improved binding affinity and inhibitory potency. [, ]
Q9: Are there QSAR models available for predicting the activity of this compound derivatives?
A9: Yes, both descriptor- and fragment-based quantitative structure-activity relationship (QSAR) models have been developed for a series of this compound analogues as inhibitors of Schistosoma mansoni PNP (SmPNP). [] These models exhibit significant statistical parameters, indicating their potential for predicting the inhibitory potency of novel, untested compounds, thereby aiding in the drug discovery process. []
Q10: What is the oral bioavailability of 9-benzyl-9-deazaguanine (BzDAG) in rats?
A11: Studies in rats have shown that BzDAG exhibits an oral bioavailability of 48% at a dose of 5 mg/kg. [] This indicates that BzDAG is absorbed relatively well following oral administration.
Q11: How does 9-benzyl-9-deazaguanine (BzDAG) affect plasma levels of purine nucleosides?
A12: BzDAG administration in rats led to increased plasma levels of endogenous inosine. [] Additionally, when co-administered with 2',3'-dideoxyinosine, BzDAG increased the plasma levels of 2',3'-dideoxyinosine, suggesting an interaction with its metabolism. [] These findings indicate that BzDAG can significantly alter the pharmacokinetics of purine nucleosides in vivo.
Q12: Has the antitumor activity of this compound derivatives been evaluated in vitro?
A13: Yes, several studies have investigated the antiproliferative effects of this compound derivatives on various cancer cell lines, including leukemia and solid tumor cells. [, ] Moderate to potent growth inhibitory effects have been observed, with some derivatives demonstrating greater potency against specific cell lines. [, ]
Q13: What are the in vivo effects of this compound-based PNP inhibitors on immune responses?
A14: Studies employing 9-benzyl-9-deazaguanine (BzDAG) have demonstrated its ability to suppress the human mixed lymphocyte reaction (MLR) in vitro. [] This finding supports the potential of PNP inhibitors like BzDAG as immunosuppressive agents for T-cell-mediated immune responses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


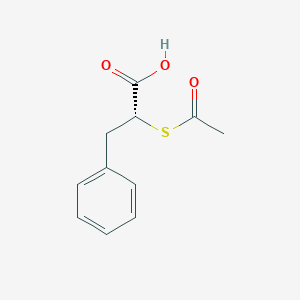
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)
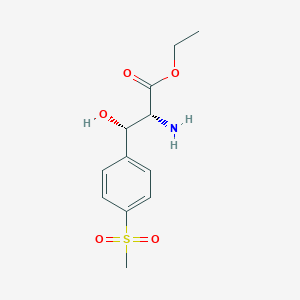

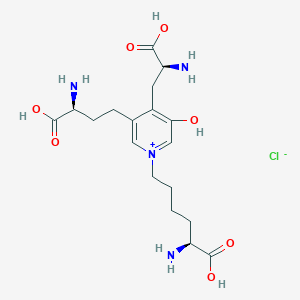
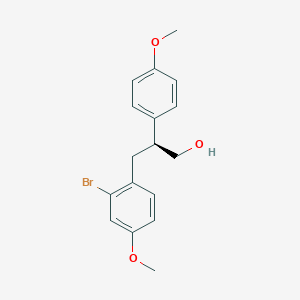

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
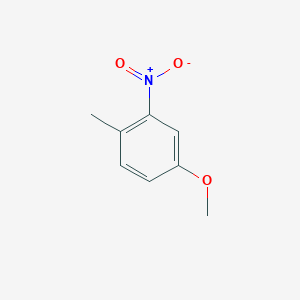
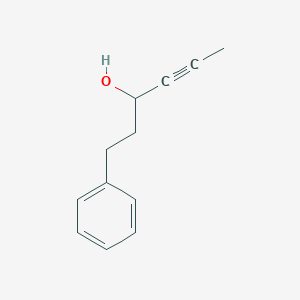
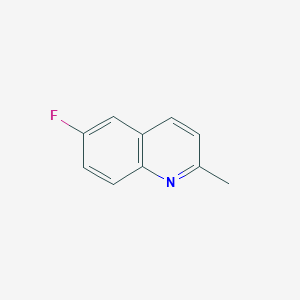
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)

